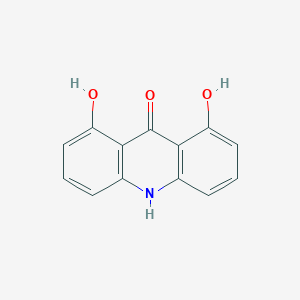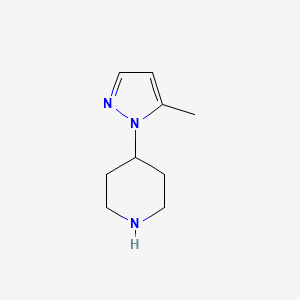
Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, including cyclization, halogenation, and esterification reactionsThe final step involves esterification to introduce the ethyl ester group .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Solvents such as N,N-dimethylformamide (DMF) and catalysts may be used to facilitate the reactions. The process may also include purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Halogen atoms such as chlorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .
Scientific Research Applications
Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Due to its structural similarity to fluoroquinolones, it is investigated for its potential antibacterial properties and therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound shares a similar quinoline core but has a fluorine atom instead of the difluoromethoxy group.
Ethyl 7-chloro-6-fluoro-4-oxo-1-(2-propynyl)-1,4-dihydroquinoline-3-carboxylate: This compound has a propynyl group in place of the ethyl group.
Uniqueness
Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the difluoromethoxy group, which can enhance its biological activity and alter its chemical properties compared to other similar compounds. This structural modification may result in improved pharmacokinetic properties and increased potency against certain bacterial strains .
Properties
Molecular Formula |
C15H14ClF2NO4 |
|---|---|
Molecular Weight |
345.72 g/mol |
IUPAC Name |
ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H14ClF2NO4/c1-3-19-7-9(14(21)22-4-2)13(20)8-5-12(23-15(17)18)10(16)6-11(8)19/h5-7,15H,3-4H2,1-2H3 |
InChI Key |
MCNITXXIEKIBLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)OC(F)F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Difluorobenzo[d]oxazole](/img/structure/B11784874.png)


![Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11784909.png)





![8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid hydrochloride](/img/structure/B11784930.png)


![4-((Methylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11784943.png)
